Vitexin 2''-O-rhamnoside

Oncology Breast Cancer Flavonoid C-Glycosides

Source Vitexin 2''-O-rhamnoside (CAS 64820-99-1), defined by its 2''-O-α-L-rhamnosyl substitution on the C-8 glucosyl moiety—a glycosylation pattern dictating pharmacology distinct from apigenin, vitexin, and isovitexin. Key differentiators: DNA synthesis inhibition in MCF-7 cells (IC₅₀ 17.5 µM), melanin reduction in B16F10 melanoma (IC₅₀ 20 µM), functional opposition to 2''-xylosylvitexin, and exceptionally low oral bioavailability (3.57–4.89%). Procure exact CAS 64820-99-1 for reproducible SAR, immunology, oncology, or pharmacokinetic studies.

Molecular Formula C27H30O14
Molecular Weight 578.5 g/mol
CAS No. 64820-99-1
Cat. No. B049544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitexin 2''-O-rhamnoside
CAS64820-99-1
Synonyms4H-1-Benzopyran-4-one, 8-[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-;  2’’-O-Rhamnosylvitexin;  2’’-O-α-L-Rhamnopyranosylvitexin;  2’’-Rhamnosylvitexin;  Apigenin 8-C-neohesperidoside;  Apigenin 8-C-α-L-rhamnop
Molecular FormulaC27H30O14
Molecular Weight578.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O)O)O
InChIInChI=1S/C27H30O14/c1-9-19(33)21(35)23(37)27(38-9)41-26-22(36)20(34)16(8-28)40-25(26)18-13(31)6-12(30)17-14(32)7-15(39-24(17)18)10-2-4-11(29)5-3-10/h2-7,9,16,19-23,25-31,33-37H,8H2,1H3/t9-,16+,19-,20+,21+,22-,23+,25-,26+,27-/m0/s1
InChIKeyLYGPBZVKGHHTIE-HUBYJIGHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Vitexin 2''-O-rhamnoside (CAS 64820-99-1): Procurement-Relevant Baseline for a C-Glycosyl Flavonoid


Vitexin 2''-O-rhamnoside (VR, CAS 64820-99-1), also designated apigenin-8-C-glucoside-2''-O-rhamnoside, is a naturally occurring C-glycosyl flavonoid [1]. This compound is characterized by an apigenin backbone bearing a glucose unit at the C-8 position, which is further substituted with an α-L-rhamnosyl residue at the 2''-hydroxyl [2]. It is a major bioactive constituent of Crataegus pinnatifida (hawthorn) leaves and is noted for its in vitro protection against H₂O₂-mediated oxidative stress .

Why Vitexin 2''-O-rhamnoside Cannot Be Simply Replaced by Common C-Glycosyl Flavonoids


Generic substitution among C-glycosyl flavonoids is scientifically invalid due to profound structure-activity divergences. Vitexin 2''-O-rhamnoside is defined by a specific 2''-O-α-L-rhamnosyl substitution on the C-8 glucosyl moiety [1]. This precise glycosylation pattern is a primary determinant of its pharmacokinetic and pharmacodynamic profile, which differs markedly from the aglycone apigenin, the parent vitexin (apigenin-8-C-glucoside), and the isomeric isovitexin (apigenin-6-C-glucoside) [2]. Studies have shown that even closely related compounds, such as 2''-xylosylvitexin, can exhibit functionally opposite effects (e.g., activation vs. inhibition of DNA synthesis) [3]. Furthermore, the presence of the rhamnosyl group influences in vivo behavior, with direct evidence of distinct pharmacokinetic interactions when co-administered with its glucoside analog, vitexin glucoside [4]. Therefore, direct procurement of the specific CAS registry number is essential for experimental reproducibility.

Vitexin 2''-O-rhamnoside (64820-99-1): Quantitative Differentiation Against Structural Analogs


MCF-7 Antiproliferative Activity: Vitexin 2''-O-rhamnoside vs. 2''-Xylosylvitexin

In a comparative study on human breast cancer MCF-7 cells, Vitexin 2''-O-rhamnoside (VR) exhibited a strong inhibitory effect on DNA synthesis, whereas its demethylated analog, 2''-xylosylvitexin, functioned as an activator of DNA synthesis [1]. The study reported that a phenolic fraction containing VR inhibited MCF-7 cell proliferation with an IC₅₀ of 9 µg/mL, and isolated VR was confirmed to strongly inhibit DNA synthesis [1]. Further characterization by MedChemExpress confirms that pure Vitexin 2''-O-rhamnoside inhibits DNA synthesis in MCF-7 cells with an IC₅₀ of 17.5 µM .

Oncology Breast Cancer Flavonoid C-Glycosides

Antiproliferative Activity Against B16F10 Melanoma Cells: Vitexin 2''-O-rhamnoside IC₅₀

Vitexin 2''-O-rhamnoside (VR) demonstrated significant, quantifiable antiproliferative activity against murine melanoma B16F10 cells [1]. The compound inhibited cell growth with an IC₅₀ of 20 µM after 48 hours of incubation [1]. The crude ethyl acetate extract from which VR was isolated showed an IC₅₀ of 50 µg/mL [1]. This assay establishes a specific, concentration-dependent effect relevant for studies in melanoma and hyperpigmentation disorders, as VR also reduced melanin content by inhibiting tyrosinase activity [1].

Melanoma Skin Pigmentation Anticancer

Pharmacokinetic Differentiation: Low Oral Bioavailability vs. Vitexin Glucoside

The in vivo pharmacokinetic (PK) profile of Vitexin 2''-O-rhamnoside (VR) is a critical differentiating factor. A quantitative LC/MS/MS study in rats determined that the oral bioavailability of VR is exceptionally low, calculated at only 3.57% [1]. A separate study in mice reported a similarly low oral bioavailability of 4.89% [2]. Importantly, a comparative PK study in rats revealed that the PK parameters of VR and its structural analog, vitexin glucoside (vitexin 2″-β-D-glucopyranosyl), are distinct, demonstrating pharmacokinetic variance between the two [3].

Pharmacokinetics ADME Bioavailability

Modulation of PI3K/Akt Pathway and Cytokine Secretion: A Distinct Immunomodulatory Fingerprint

Vitexin 2''-O-rhamnoside (VR) exerts a distinct profile of immunomodulatory and anti-apoptotic effects that differentiates it from the parent aglycone and other flavonoid C-glycosides. Mechanistic studies demonstrate that VR inhibits apoptosis, increases phosphorylation levels of PI3K/Akt, inhibits caspase-3 and SOD activity, and promotes secretion of cytokines IL-2, IL-6, and IL-12 . This specific combination of effects on PI3K/Akt signaling and cytokine production provides a quantifiable fingerprint for VR's biological activity, which may not be replicated by close structural analogs lacking the 2''-O-rhamnosyl moiety.

Immunology Cell Signaling Apoptosis

Antioxidant Capacity: DPPH Radical Scavenging Activity in Crataegus Extracts

In a study optimizing ultrasound-assisted extraction (UAE) from Crataegus pinnatifida leaves, the antioxidant activity of the extract, which contained Vitexin 2''-O-rhamnoside as the most abundant component at 4.37 mg/g dry weight, was quantified [1]. The DPPH radical scavenging activity of the extract had an IC₅₀ value of 0.69 mg/mL [1]. This value provides a comparative baseline for the antioxidant potential of VR-containing extracts. As a class, flavonoid C-glycosides like VR are known to contribute to the overall antioxidant capacity of botanical extracts, but this specific IC₅₀ value allows for direct comparison against other natural product extracts in antioxidant screening.

Antioxidant Oxidative Stress Natural Products

Intestinal Absorption: Comparable Permeability to Vitexin

A comparative in vivo study in rats assessed the intestinal absorption of Vitexin 2''-O-rhamnoside (VR) and its parent compound, vitexin, using a single-pass intestinal perfusion model [1]. At a concentration of 80 mg/L, no significant difference (P>0.05) was found in the effective permeability coefficient (Peff) between the two compounds across all tested intestinal segments (duodenum, jejunum, ileum, and colon) [1]. The study concluded that the intestinal absorption of both VR and vitexin is similarly poor and that they lack a specific absorption window [1].

Absorption Pharmacokinetics Drug Development

Vitexin 2''-O-rhamnoside (CAS 64820-99-1): Evidence-Backed Procurement Scenarios


Oncology Research: Breast Cancer Cell Proliferation Studies

Procure Vitexin 2''-O-rhamnoside for studies investigating DNA synthesis inhibition in MCF-7 breast cancer cells. Its defined IC₅₀ of 17.5 µM and functional opposition to the activator 2''-xylosylvitexin make it a well-characterized tool compound for probing structure-activity relationships in this cell line [1].

Oncology Research: Melanoma and Pigmentation Studies

Select Vitexin 2''-O-rhamnoside for assays involving B16F10 murine melanoma cells, where it exhibits a quantifiable IC₅₀ of 20 µM for growth inhibition and is known to reduce melanin content by inhibiting tyrosinase . This provides a specific activity benchmark for researchers studying melanoma and hyperpigmentation disorders.

ADME & Pharmacokinetic Studies: Evaluating Low Bioavailability

Source Vitexin 2''-O-rhamnoside as a model compound for studying the impact of C-glycosylation on oral bioavailability. Its exceptionally low oral bioavailability (3.57-4.89% in rodent models) provides a well-documented reference point for formulation development or prodrug design aimed at improving absorption of flavonoid C-glycosides [1].

Immunology & Cell Signaling: PI3K/Akt Pathway Modulation

Utilize Vitexin 2''-O-rhamnoside in immunology research to investigate its distinctive modulatory effects on the PI3K/Akt signaling cascade and its promotion of specific cytokines (IL-2, IL-6, IL-12). This compound's defined fingerprint on these pathways makes it a specific tool for dissecting immunomodulatory mechanisms .

Quote Request

Request a Quote for Vitexin 2''-O-rhamnoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.